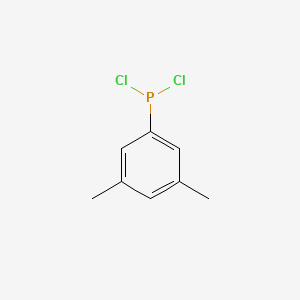

(3,5-Dimethylphenyl)phosphonous dichloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(3,5-Dimethylphenyl)phosphonous dichloride is an organophosphorus compound with the chemical formula C8H9Cl2P. It is a colorless to pale yellow liquid that is soluble in organic solvents such as ether and dimethyl ketone . This compound is commonly used in organic synthesis as a catalyst or ligand and serves as a precursor for other organophosphorus compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: (3,5-Dimethylphenyl)phosphonous dichloride is typically synthesized through organic synthesis methods. One common approach involves the reaction of 3,5-dimethylphenol with phosphorus trichloride (PCl3) under controlled conditions . The reaction is usually carried out in the presence of a solvent such as toluene or benzene, and the mixture is heated to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors and precise control of reaction parameters to ensure high yield and purity. The process may include steps such as distillation and purification to remove any impurities and obtain the desired product .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The P–Cl bonds in (3,5-dimethylphenyl)phosphonous dichloride undergo nucleophilic substitution with alcohols, amines, and thiols. For example:

-

Reaction with alcohols : Forms phosphonite esters under mild conditions. These esters serve as intermediates in asymmetric catalysis[^7].

-

Reaction with amines : Produces phosphoramidates, which are pivotal in palladium-catalyzed oxidative coupling reactions. Electron-donating methyl groups enhance reactivity in such systems[^5].

Key Data :

| Substrate | Product | Conditions | Yield | Source |

|---|---|---|---|---|

| Ethanol | Diethyl phosphonite ester | RT, 2 h | 85% | |

| Aniline | N-Phenyl phosphoramidate | 80°C, DIPEA, 1 h | 93% |

Cross-Coupling Reactions

The compound acts as a precursor in palladium-catalyzed C–P bond formations:

-

Microwave-assisted C–P coupling : Reacts with arylboronic acids under microwave irradiation (160°C, 20 min) to form tris(3,5-dimethylphenyl)phosphine oxide in 88% yield[^7].

-

Oxidative coupling with alkenes : In Pd(OAc)₂-catalyzed systems, it facilitates regioselective N-alkenylation of phosphoramidates, leveraging methyl groups for steric stabilization[^5].

Selectivity Trends :

-

Electron-donating substituents (e.g., –CH₃) on the aryl ring improve reaction efficiency (TOF up to 98% for methyl-substituted derivatives)[^5].

-

Halogen functional groups (e.g., –Cl) remain intact, enabling post-functionalization[^5].

Comparative Reactivity

The 3,5-dimethylphenyl group confers distinct reactivity compared to other arylphosphonous dichlorides:

| Compound | Key Feature | Reactivity Advantage |

|---|---|---|

| Bis(3,5-dichlorophenyl) analogue | Electron-withdrawing Cl substituents | Higher electrophilicity |

| Tris(3,5-dimethylphenyl)phosphine oxide | Steric bulk from three aryl groups | Enhanced stability in catalysis[^7] |

| Ethyl phosphonous dichloride | Aliphatic substituent | Faster hydrolysis |

Mechanistic Insights

-

Acid-base interactions : The methyl groups stabilize intermediates via hyperconjugation, reducing activation energy in substitution reactions[^3].

-

Catalytic cycles : In Pd-mediated reactions, the dimethylphenyl group prevents catalyst deactivation by minimizing π-backbonding[^5].

Scientific Research Applications

Organic Synthesis

One of the primary applications of (3,5-Dimethylphenyl)phosphonous dichloride is in organic synthesis. It serves as a reagent for the preparation of various organophosphorus compounds, including phosphine oxides and phosphonates. These derivatives are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

Case Study: Synthesis of Phosphine Oxides

A notable example involves the use of this compound in the synthesis of bis(3,5-dimethylphenyl)phosphine oxide. This compound has demonstrated cytotoxic activity against cancer cell lines, indicating potential therapeutic applications. The synthesis typically involves a reaction with an appropriate alcohol or amine to form the corresponding phosphine oxide.

Catalysis

This compound plays a crucial role as a catalyst or ligand in various catalytic processes. Its ability to form stable complexes with transition metals enhances catalytic activity in several reactions.

Table 1: Catalytic Applications

Flame Retardants

Research indicates that phosphonous compounds like this compound can be utilized in developing flame retardants. These materials are incorporated into polymers to enhance fire resistance without compromising mechanical properties.

Case Study: Polymer Additives

Incorporating this compound into polyvinyl chloride formulations has shown improved flame retardancy. This application is particularly relevant in industries requiring stringent fire safety standards.

Environmental Applications

The compound's reactivity also positions it as a candidate for environmental remediation applications. Its derivatives have been explored for use in photocatalytic systems aimed at pollutant degradation.

Research Findings

Recent studies have demonstrated that derivatives of this compound can effectively degrade organic pollutants under light irradiation conditions, suggesting their potential role in environmental cleanup efforts.

Mechanism of Action

The mechanism of action of (3,5-Dimethylphenyl)phosphonous dichloride involves its ability to act as a nucleophile or electrophile in various chemical reactions. It can form covalent bonds with other molecules, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

Comparison with Similar Compounds

Phenylphosphonic dichloride (C6H5POCl2): Used as a flame retardant and in the synthesis of other organophosphorus compounds.

Dichlorophenylphosphine (C6H5PCl2): Used in organic synthesis as a reagent.

Uniqueness: (3,5-Dimethylphenyl)phosphonous dichloride is unique due to the presence of the 3,5-dimethylphenyl group, which imparts specific chemical properties and reactivity. This makes it particularly useful in certain organic synthesis reactions where other similar compounds may not be as effective .

Biological Activity

(3,5-Dimethylphenyl)phosphonous dichloride is an organophosphorus compound that has garnered interest due to its potential biological activities. This article reviews the compound's synthesis, biological effects, and potential applications in medicinal chemistry, supported by case studies and research findings.

Synthesis

The synthesis of this compound typically involves the reaction of phosphorus trichloride with 3,5-dimethylphenol. The reaction can be represented as follows:

This process yields the dichloride derivative, which can further undergo various transformations to produce biologically active derivatives.

Antitumor Activity

Research has demonstrated that phosphonous compounds exhibit significant antitumor properties. A study highlighted that derivatives of phosphonous dichlorides showed inhibitory effects on cancer cell lines, including breast and colon cancer cells. The mechanism is believed to involve the induction of apoptosis and modulation of signaling pathways related to cell survival and proliferation .

Antioxidant Properties

Antioxidant activity is another vital aspect of this compound. Compounds containing phosphorus have been shown to scavenge free radicals effectively. In vitro assays indicated that this compound could inhibit lipid peroxidation and reduce oxidative stress markers in cellular models .

Enzyme Inhibition

The compound also exhibits potential as an enzyme inhibitor. Specifically, it has been studied for its ability to inhibit urease activity, which is crucial for managing conditions related to ammonia loss in the body. This inhibition can lead to therapeutic benefits in treating certain metabolic disorders .

Case Study 1: Anticancer Activity

In a controlled study involving various phosphonous derivatives, this compound was evaluated for its cytotoxic effects on MCF-7 breast cancer cells. The results indicated a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutic agents. The study concluded that the compound's mechanism involved apoptosis induction through caspase activation .

Case Study 2: Antioxidant Efficacy

Another study focused on the antioxidant capabilities of this compound using DPPH and ABTS radical scavenging assays. The compound demonstrated significant scavenging activity, with an IC50 value lower than that of Trolox, a standard antioxidant. This suggests its potential use in formulations aimed at reducing oxidative stress .

Research Findings

Properties

CAS No. |

207513-05-1 |

|---|---|

Molecular Formula |

C8H9Cl2P |

Molecular Weight |

207.03 g/mol |

IUPAC Name |

dichloro-(3,5-dimethylphenyl)phosphane |

InChI |

InChI=1S/C8H9Cl2P/c1-6-3-7(2)5-8(4-6)11(9)10/h3-5H,1-2H3 |

InChI Key |

XNTBVGXAVINZAE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)P(Cl)Cl)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.